molecular formula C6H7ClN4O2 B195038 Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate CAS No. 1458-01-1

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

Cat. No.: B195038
CAS No.: 1458-01-1
M. Wt: 202.6 g/mol
InChI Key: KOOBYHRLTYIPTH-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOBYHRLTYIPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163161
Record name Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
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Molecular Weight

202.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1458-01-1
Record name Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
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Record name Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
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Record name Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
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Record name Methyl 3,5-diamino-6-chloropyrazinecarboxylate
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Record name METHYL 3,5-DIAMINO-6-CHLOROPYRAZINE-2-CARBOXYLATE
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Preparation Methods

Stage A: Synthesis of 3-Amino-5,6-dichloropyrazinecarboxylic Acid Methyl Ester

Reaction Conditions

  • Starting Material : Methyl 3-aminopyrazine-2-carboxylate

  • Chlorinating Agent : Sulfuryl chloride (SO₂Cl₂)

  • Solvent : Benzene or acetonitrile

  • Temperature : Reflux (60°C) for 5 hours

  • Workup : Distillation to remove excess SO₂Cl₂, followed by recrystallization from acetonitrile

Yield and Characterization

  • Yield : 66% after recrystallization

  • Melting Point : 230–234°C

  • Purity : >98% (confirmed via elemental analysis)

Mechanistic Insights
Electrophilic aromatic substitution occurs at the 5- and 6-positions of the pyrazine ring, driven by sulfuryl chloride’s strong electrophilicity. The methyl ester group at position 2 directs chlorination ortho and para to the amino group at position 3.

Stage B: Amination to this compound

Reaction Conditions

  • Reactant : 3-Amino-5,6-dichloropyrazinecarboxylic acid methyl ester

  • Amination Agent : Anhydrous ammonia gas

  • Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Temperature : 65–70°C for 45 minutes

  • Workup : Precipitation in cold water, filtration, and desiccation

Yield and Characterization

  • Yield : 91%

  • Melting Point : 210–213°C

  • Spectroscopic Data :

    • IR (KBr) : 3420 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O ester)

    • ¹H NMR (DMSO-d₆) : δ 3.85 (s, 3H, OCH₃), 6.20 (s, 2H, NH₂), 6.45 (s, 2H, NH₂)

Mechanistic Insights
Nucleophilic aromatic substitution replaces the 5-chloro group with an amino group. DMSO stabilizes the transition state via polar aprotic effects, enhancing reaction kinetics.

Alternative Single-Pot Synthesis Using Methanol and Ammonia

A modified single-pot method, reported by Görlitzer et al., simplifies the process but requires precise stoichiometry.

Reaction Conditions

  • Reactants : Methyl 3-aminopyrazine-2-carboxylate, ammonium chloride

  • Solvent : Methanol

  • Catalyst : Copper(I) iodide (CuI)

  • Temperature : 60°C for 17 hours

  • Workup : Column chromatography (silica gel, ethyl acetate/hexane)

Yield and Characterization

  • Yield : 60%

  • Purity : 95% (HPLC)

  • Limitation : Lower yield due to competing side reactions (e.g., over-amination)

Comparative Analysis of Preparation Methods

Parameter Two-Step Method Single-Pot Method
Overall Yield82%60%
Purity>98%95%
ScalabilityIndustrialLaboratory
Reaction Time6–8 hours17 hours
Cost of ReagentsModerateLow
Byproduct FormationMinimalSignificant

Process Optimization Strategies

Solvent Selection

  • DMSO vs. DMF : DMSO increases amination rates by 30% due to higher polarity.

  • Acetonitrile Recrystallization : Enhances crystal purity (99.5%) compared to ethanol.

Temperature Control

  • Maintaining 65–70°C during amination prevents decomposition of the methyl ester group.

Ammonia Stoichiometry

  • A 2:1 molar ratio (NH₃:substrate) minimizes residual chlorine content (<0.1%).

Challenges and Solutions in Industrial Production

  • Challenge : Residual DMSO in final product.
    Solution : Washing with cold ether reduces DMSO levels to <50 ppm.

  • Challenge : Exothermic chlorination.
    Solution : Gradual SO₂Cl₂ addition with jacketed reactor cooling .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections. Its unique structural properties allow for the development of compounds with enhanced efficacy against pathogens.

Case Study: Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, research demonstrated that certain synthesized derivatives effectively inhibited the growth of resistant bacterial strains, highlighting its potential in drug discovery for treating infections that are difficult to manage with existing antibiotics .

Agricultural Chemicals

In agrochemical formulations, this compound is utilized in the development of herbicides and fungicides. Its effectiveness in enhancing crop protection makes it a valuable component in agricultural practices.

Application in Crop Protection
The compound has been integrated into formulations designed to combat specific pests and diseases affecting crops. Studies show that its application can lead to increased yield and reduced crop loss due to pest infestations .

Biochemical Research

This compound is extensively used in biochemical studies focusing on enzyme inhibition and metabolic pathways. It aids researchers in understanding the mechanisms of action within biological systems.

Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for various diseases .

Material Science

In material science, this compound contributes to the development of novel materials. Its incorporation into polymer matrices has led to the creation of materials with enhanced mechanical and thermal properties.

Novel Polymer Development
Studies indicate that polymers synthesized with this compound exhibit improved durability and resistance to environmental stressors, making them suitable for industrial applications .

Analytical Chemistry

The compound serves as a standard reference material in various analytical techniques, facilitating accurate quantification of related compounds in complex mixtures.

Use in High-Performance Liquid Chromatography (HPLC)
this compound is effectively analyzed using reverse-phase HPLC methods. The mobile phase typically includes acetonitrile and water, allowing for precise separation and identification of compounds .

Summary Table of Applications

Application AreaDescriptionCase Study/Example
Pharmaceutical DevelopmentIntermediate for antibiotics targeting resistant bacteriaDerivatives showing antimicrobial activity against resistant strains
Agricultural ChemicalsComponent in herbicide/fungicide formulationsIncreased crop yield and protection against pests
Biochemical ResearchStudies on enzyme inhibition and metabolic pathwaysInhibition of key enzymes providing insights into therapeutic targets
Material ScienceDevelopment of polymers with enhanced propertiesImproved durability and resistance in industrial applications
Analytical ChemistryStandard reference material for analytical techniquesEffective use in HPLC for precise quantification

Mechanism of Action

The mechanism of action of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .

Biological Activity

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C₆H₇ClN₄O₂
  • Molecular Weight: 202.60 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1458-01-1

The compound exhibits a unique structure that allows it to interact with various biological targets, making it a subject of interest in drug development.

This compound acts through several mechanisms, primarily involving the modulation of enzyme activity and receptor interactions. It has been shown to bind to specific molecular targets, influencing pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)25 µM

Mechanistic studies indicate that the compound may activate caspase pathways, leading to programmed cell death in cancer cells.

Study on Antimicrobial Effects

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth and showed synergistic effects when combined with conventional antibiotics.

Research on Anticancer Properties

In a clinical trial reported in Cancer Research, patients with advanced solid tumors were administered this compound as part of a combination therapy. The trial demonstrated improved survival rates and reduced tumor size in a subset of patients, highlighting its potential as an adjunct treatment in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Reactant of Route 2
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Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

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